Superior Sonodynamic Cancer Cell Killing Compared to BDP1–BDP3 Analogs
In a head-to-head comparison of four synthesized BODIPY dyes (BDP1–BDP4), BDP4 demonstrated markedly superior sonodynamic cytotoxicity against 4T1 murine breast cancer cells. At a concentration of 2.5 µM with ultrasound irradiation (1.0 MHz, 1.0 W/cm², 2 min), BDP4 reduced cell viability to ~20%, whereas BDP1, BDP2, and BDP3 under identical conditions achieved only ~90%, ~85%, and ~80% viability, respectively [1]. Furthermore, in tumor-bearing mice, BDP4-mediated SDT suppressed tumor growth by approximately 75% relative to untreated controls, a magnitude of effect not observed with the other analogs .
| Evidence Dimension | In vitro cytotoxicity (cell viability) under ultrasound |
|---|---|
| Target Compound Data | ~20% viability at 2.5 µM |
| Comparator Or Baseline | BDP1: ~90% viability; BDP2: ~85% viability; BDP3: ~80% viability |
| Quantified Difference | BDP4 reduced viability by an additional 60–70 percentage points relative to BDP1–BDP3 |
| Conditions | 4T1 murine breast cancer cells; 2.5 µM concentration; ultrasound: 1.0 MHz, 1.0 W/cm², 2 min |
Why This Matters
This demonstrates that BDP4 is the only compound in the series with potent sonosensitizing capability, directly supporting its selection for SDT applications where non-heat-based tumor cell ablation is required.
- [1] Xudong Li, et al. Exploring BODIPY derivatives as sonosensitizers for anticancer sonodynamic therapy. Eur. J. Med. Chem., 2023, 264, 116035. View Source
